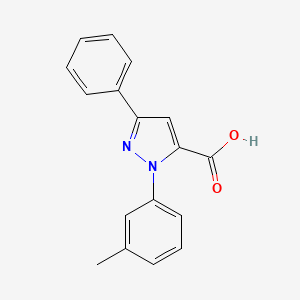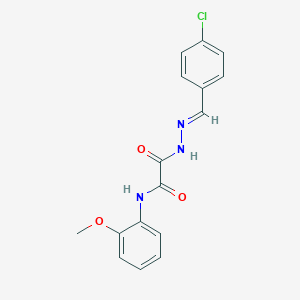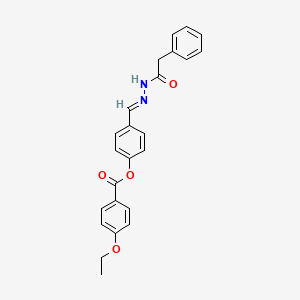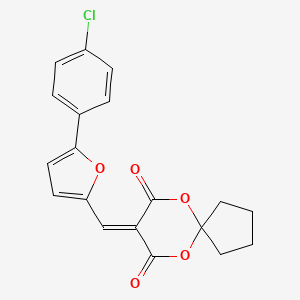![molecular formula C25H26F2N2O5 B12027894 4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027894.png)
4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including fluoro, methoxy, benzoyl, hydroxy, and morpholinyl groups, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 3-fluoro-4-methoxybenzoyl chloride from 3-fluoro-4-methoxybenzoic acid through a reaction with thionyl chloride.
Coupling Reaction: The benzoyl chloride intermediate is then coupled with 4-fluorophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction to form the biphenyl intermediate.
Cyclization: The biphenyl intermediate undergoes cyclization with a suitable amine, such as 3-(4-morpholinyl)propylamine, under basic conditions to form the pyrrolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups in the benzoyl and pyrrolone moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Pathway Involvement: Affecting key biochemical pathways involved in cellular processes, such as inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: A simpler analog with similar functional groups but lacking the pyrrolone and morpholinyl moieties.
4-Fluorophenylboronic acid: A precursor used in the synthesis of the target compound.
3-(4-Morpholinyl)propylamine: An amine used in the cyclization step of the synthesis.
Uniqueness
4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its complex structure allows for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C25H26F2N2O5 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H26F2N2O5/c1-33-20-8-5-17(15-19(20)27)23(30)21-22(16-3-6-18(26)7-4-16)29(25(32)24(21)31)10-2-9-28-11-13-34-14-12-28/h3-8,15,22,30H,2,9-14H2,1H3/b23-21+ |
Clave InChI |
RLDBRVFYOUXSID-XTQSDGFTSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)/O)F |
SMILES canónico |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B12027812.png)


![N-(2,6-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12027836.png)
![(5Z)-3-hexyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12027841.png)
![2-(Allylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12027845.png)

![3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12027849.png)
![N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027851.png)
![[4-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate](/img/structure/B12027853.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B12027871.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027886.png)
